molecular formula C10H17ClN2O3 B1422463 [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride CAS No. 1258640-43-5

[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride

Cat. No. B1422463
M. Wt: 248.7 g/mol
InChI Key: MNAKEKZCFQRUND-UHFFFAOYSA-N
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Description

“[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1258640-43-5 . It has a molecular weight of 248.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,3,4-trimethoxybenzyl)hydrazine hydrochloride . The InChI code is 1S/C10H16N2O3.ClH/c1-13-8-5-4-7(6-12-11)9(14-2)10(8)15-3;/h4-5,12H,6,11H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 248.71 . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Carcinogenic Effects : Substituted hydrazines, including methylhydrazine, have been studied for their carcinogenic effects, particularly in inducing large bowel cancer in laboratory animals. These compounds, found both in nature and manufactured for uses like rocket fuel, pose significant exposure risks to humans (Tóth, 1977).

  • Raman Spectra Analysis : Research into the Raman spectra of methylated amines and related compounds, including hydrazines, helps in understanding their molecular structures and properties. This type of analysis is crucial for various scientific applications, including material science and pharmaceutical research (Edsall, 1937).

  • Environmental Monitoring : Hydrazine compounds are significant water pollutants, and their detection is vital for human health. Research on nanostructure-amplified sensors for the measurement of hydrazine in water showcases the application of hydrazine derivatives in environmental monitoring (Tahernejad-Javazmi et al., 2018).

  • Fluorescent Probes for Hydrazine Detection : The development of fluorescent probes for detecting hydrazine, utilizing mechanisms like ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reactions, indicates the relevance of hydrazine derivatives in chemical sensing and environmental safety (Jung et al., 2019).

  • Antiproliferative and Antitumor Applications : Some hydrazine derivatives have been synthesized and evaluated for their antiproliferative properties, showing potential applications in cancer research and treatment (Ismail et al., 2016).

  • Antidepressant Activity : Hydrazine derivatives have been synthesized and evaluated for antidepressant activity, indicating potential applications in mental health treatment (Prasad et al., 2005).

  • Molecular Docking and Dynamics Simulation : Theoretical studies on the structural and reactivity properties of hydrazine derivatives, including molecular docking and dynamics simulation, are crucial for understanding their potential pharmaceutical applications (Mary et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(2,3,4-trimethoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c1-13-8-5-4-7(6-12-11)9(14-2)10(8)15-3;/h4-5,12H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAKEKZCFQRUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNN)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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